Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, oxidation, and reduction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and cough suppression.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets in the body. These targets include opioid receptors, which are involved in pain perception and modulation. The compound binds to these receptors, leading to a cascade of intracellular events that result in its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic effects.
Codeine: A morphinan derivative used as a pain reliever and cough suppressant.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- is unique due to its specific functional groups and their arrangement on the morphinan backbone. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- (commonly referred to as morphinan) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Morphinan is characterized by the following chemical structure:
- Chemical Formula : C21H28N2O2
- Molecular Weight : 344.46 g/mol
- CAS Number : 5745699
Structural Features
The compound features a morphinan backbone with specific functional groups that contribute to its biological activity. The presence of the epoxy group and diethylamino moiety are particularly noteworthy for their influence on receptor interactions.
Morphinan exhibits a range of biological activities, primarily through interactions with opioid receptors. It acts as an agonist at mu-opioid receptors, which are pivotal in mediating analgesic effects. Additionally, it may interact with kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Key Biological Activities:
- Analgesic Effects : Morphinan has been shown to produce significant pain relief in various animal models.
- Anti-inflammatory Properties : Research indicates that morphinan can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions.
- Neuroprotective Effects : Studies have highlighted its ability to protect neuronal cells from damage, indicating potential for neurodegenerative disease treatment.
Case Studies and Research Findings
- Analgesic Efficacy :
- Anti-inflammatory Activity :
- Neuroprotection :
Summary of Biological Activities
Properties
CAS No. |
63732-55-8 |
---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(4R,4aR,5S,7aS,12bS)-5-(diethylamino)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C21H28N2O2/c1-4-23(5-2)14-7-9-17-21-10-11-22(3)15(19(14)21)12-13-6-8-16(24)20(25-17)18(13)21/h6-9,14-15,17,19,24H,4-5,10-12H2,1-3H3/t14-,15+,17-,19-,21+/m0/s1 |
InChI Key |
QVAOKMBQTZBJJQ-XSLRHLANSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)C |
Canonical SMILES |
CCN(CC)C1C=CC2C34C1C(CC5=C3C(=C(C=C5)O)O2)N(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.